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Compound of Interest

Compound Name: D-Galactosamine pentaacetate

Cat. No.: B023457 Get Quote

For researchers, scientists, and drug development professionals working with glycosylated

compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for

structural elucidation. This guide provides a detailed interpretation of the ¹H and ¹³C NMR

spectra of D-Galactosamine pentaacetate, a fully acetylated derivative of the amino sugar D-

galactosamine. Due to the limited availability of fully assigned public data for D-Galactosamine
pentaacetate, this guide will leverage spectral data from the closely related compound, β-D-

Galactose pentaacetate, for comparative analysis. This approach will highlight the key spectral

differences arising from the substitution of a hydroxyl group with an acetamido group at the C-2

position.

Comparative NMR Data Analysis
The structural difference between D-Galactosamine pentaacetate and D-Galactose

pentaacetate lies at the C-2 position. In D-Galactosamine pentaacetate, an acetamido group

(-NHAc) replaces the acetoxy group (-OAc) found in D-Galactose pentaacetate. This

substitution significantly influences the chemical shifts of the neighboring protons and carbons,

particularly H-2 and C-2.

Below are the tabulated ¹H and ¹³C NMR spectral data for β-D-Galactose pentaacetate, which

will serve as our reference for comparison. The expected shifts for D-Galactosamine
pentaacetate are discussed based on established principles of NMR spectroscopy for

acetylated carbohydrates.
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Table 1: ¹H NMR Spectral Data of β-D-Galactose Pentaacetate in CDCl₃

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.71 d 8.3

H-2 5.10 dd 8.3, 10.5

H-3 5.43 dd 3.4, 10.5

H-4 5.01 d 3.4

H-5 3.92 t 6.6

H-6a 4.14 dd 6.6, 11.2

H-6b 4.19 dd 6.6, 11.2

Ac-1 2.11 s

Ac-2 1.99 s

Ac-3 2.05 s

Ac-4 2.17 s

Ac-6 2.04 s

Table 2: ¹³C NMR Spectral Data of β-D-Galactose Pentaacetate in CDCl₃
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Carbon Chemical Shift (δ, ppm)

C-1 90.3

C-2 69.9

C-3 70.8

C-4 66.8

C-5 72.8

C-6 61.3

C=O (Acetyl) 169.1, 169.4, 170.1, 170.2, 170.3

CH₃ (Acetyl) 20.5, 20.6, 20.7, 20.8, 20.9

Interpreting the Spectra of D-Galactosamine
Pentaacetate
When analyzing the spectra of D-Galactosamine pentaacetate, the most significant deviations

from the data of β-D-Galactose pentaacetate are expected around the C-2 position.

¹H NMR Spectrum:

The H-2 proton in D-Galactosamine pentaacetate is expected to be shifted upfield

compared to the 5.10 ppm of β-D-Galactose pentaacetate. This is due to the presence of

the nitrogen atom in the acetamido group, which is less electron-withdrawing than the

oxygen of the acetoxy group.

An additional singlet corresponding to the N-acetyl methyl protons will be present, typically

in the range of 1.9-2.1 ppm. Distinguishing this from the O-acetyl methyl signals may

require 2D NMR techniques like HMBC.

A signal for the amide proton (N-H) will also be present, typically as a doublet due to

coupling with H-2. Its chemical shift can be variable and is sensitive to solvent and

temperature.

¹³C NMR Spectrum:
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The C-2 carbon will be significantly shifted upfield from ~70 ppm to the range of 50-55

ppm, which is characteristic of a carbon attached to a nitrogen atom in an acetamido

group.

The carbonyl carbon of the N-acetyl group will appear in the typical carbonyl region (169-

172 ppm), while its methyl carbon will be in the aliphatic region (~23 ppm).

Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of acetylated sugars

is provided below.

1. Sample Preparation:

Dissolve 5-10 mg of the peracetylated sugar in approximately 0.6 mL of deuterated
chloroform (CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
¹H NMR:
Acquire a standard one-dimensional proton spectrum.
Typical spectral width: -1 to 10 ppm.
Number of scans: 16-64, depending on the sample concentration.
¹³C NMR:
Acquire a proton-decoupled one-dimensional carbon spectrum.
Typical spectral width: -10 to 220 ppm.
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
2D NMR (for full assignment):
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the
pyranose ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly
attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assigning the acetyl groups.
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Workflow for NMR Data Interpretation
The logical flow from sample preparation to final structure elucidation using NMR spectroscopy

is depicted in the following diagram.
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Caption: Workflow for NMR analysis of D-Galactosamine pentaacetate.
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Signaling Pathway of Structural Information
The following diagram illustrates how different NMR experiments provide specific pieces of

structural information that are integrated to determine the complete structure of the molecule.
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Caption: Information flow from NMR experiments to structure elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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